Mucobromic acid
Mucobromic acid
Beilstein/REAXYS Number: 1705707 Mucobromic acid exists as a mixture acyclic and cyclic isomers. The compound can be reduced using sodium borohydride to give the lactone. Hydrolysis under basic conditions of either the chloro or bromo compound involves substitution of the halide adjacent to the acid. The resulting mucoxyhalic acids exist as a mixture of keto and enol forms.
Brand Name:
Vulcanchem
CAS No.:
488-11-9
VCID:
VC21187836
InChI:
InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2-
SMILES:
C(=O)C(=C(C(=O)O)Br)Br
Molecular Formula:
C₄H₂Br₂O₃
Molecular Weight:
257.86 g/mol
Mucobromic acid
CAS No.: 488-11-9
Cat. No.: VC21187836
Molecular Formula: C₄H₂Br₂O₃
Molecular Weight: 257.86 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Beilstein/REAXYS Number: 1705707 Mucobromic acid exists as a mixture acyclic and cyclic isomers. The compound can be reduced using sodium borohydride to give the lactone. Hydrolysis under basic conditions of either the chloro or bromo compound involves substitution of the halide adjacent to the acid. The resulting mucoxyhalic acids exist as a mixture of keto and enol forms. |
|---|---|
| CAS No. | 488-11-9 |
| Molecular Formula | C₄H₂Br₂O₃ |
| Molecular Weight | 257.86 g/mol |
| IUPAC Name | (Z)-2,3-dibromo-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2- |
| Standard InChI Key | NCNYEGJDGNOYJX-IHWYPQMZSA-N |
| Isomeric SMILES | C(=O)/C(=C(\C(=O)O)/Br)/Br |
| SMILES | C(=O)C(=C(C(=O)O)Br)Br |
| Canonical SMILES | C(=O)C(=C(C(=O)O)Br)Br |
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